molecular formula C10H13NO3 B143523 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 133007-77-9

2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B143523
M. Wt: 195.21 g/mol
InChI Key: CISYFNQLQVDBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic compound that has gained attention in the scientific community due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well understood. However, it is believed that the compound may function as a Michael acceptor, reacting with nucleophiles such as amines and thiols.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. However, studies have shown that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against certain bacterial strains.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid in lab experiments include its unique chemical properties, which make it a useful building block in the synthesis of various compounds. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One potential area of research is the synthesis of new compounds and materials using this compound as a building block. Another area of research is the investigation of the compound's mechanism of action and its potential applications in drug discovery. Additionally, studies could be conducted to explore the compound's potential as an antimicrobial agent and its effects on enzyme activity.

Synthesis Methods

The synthesis of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been achieved using several methods. One of the most commonly used methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride followed by hydrolysis of the resulting adduct. Another method involves the reaction between norbornene and maleic anhydride followed by hydrolysis. These methods result in the formation of a white crystalline solid that can be purified using recrystallization.

Scientific Research Applications

2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been studied for its potential applications in scientific research. The compound has been used as a building block in the synthesis of various compounds, including cyclic peptides and peptidomimetics. It has also been used in the synthesis of polymers and materials with unique properties.

properties

CAS RN

133007-77-9

Product Name

2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h2-3,7-8H,4-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

CISYFNQLQVDBLT-UHFFFAOYSA-N

SMILES

CC(=O)NC1(CC2CC1C=C2)C(=O)O

Canonical SMILES

CC(=O)NC1(CC2CC1C=C2)C(=O)O

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, endo- (9CI)

Origin of Product

United States

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